molecular formula C27H27N5O4S2 B12157885 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12157885
M. Wt: 549.7 g/mol
InChI Key: KORRPOSEWVJUDH-UZYVYHOESA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. It features a combination of pyrido[1,2-a]pyrimidine, thiazolidine, and piperazine moieties, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the thiazolidine and piperazine groups. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-diketones under acidic or basic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Piperazine Carboxylate Addition: The final step involves the coupling of the piperazine derivative with the pyrido[1,2-a]pyrimidine-thiazolidine intermediate using esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine and pyrimidine rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

Uniqueness

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O3S2C_{23}H_{22}N_4O_3S_2 with a molecular weight of 466.6 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22N4O3S2
Molecular Weight466.6 g/mol
IUPAC Name(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyNCQDDYGWEYDIIA-JXAWBTAJSA-N

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(4-oxo...) have shown activity against various bacterial strains. A study demonstrated that certain thiazolidinedione derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as antimicrobial agents .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays using DPPH radical scavenging methods have shown that related thiazolidinedione compounds possess notable antioxidant capabilities, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of thiazolidinedione derivatives is noteworthy. These compounds are believed to exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression involved in cell proliferation and apoptosis. Clinical trials are ongoing to assess their efficacy in treating cancers expressing high levels of PPARγ .

The biological activities of ethyl 4-(4-oxo...) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : By interacting with PPARγ and other nuclear receptors, the compound can influence various signaling pathways related to inflammation and cell growth.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells, thereby protecting against various diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a thiazolidinedione derivative structurally related to ethyl 4-(4-oxo...). The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential use in treating infections resistant to conventional antibiotics .

Investigation of Anticancer Effects

Another study focused on the anticancer properties of similar compounds, revealing that they could induce apoptosis in cancer cell lines through PPARγ activation. The study noted a dose-dependent response in inhibiting tumor growth in vivo models .

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C27H27N5O4S2/c1-2-36-26(35)30-16-14-29(15-17-30)23-20(24(33)31-12-7-6-10-22(31)28-23)18-21-25(34)32(27(37)38-21)13-11-19-8-4-3-5-9-19/h3-10,12,18H,2,11,13-17H2,1H3/b21-18-

InChI Key

KORRPOSEWVJUDH-UZYVYHOESA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

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